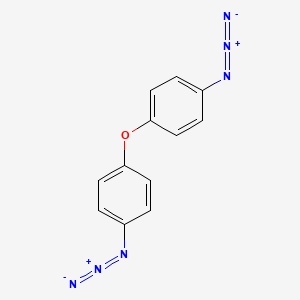

4,4'-Diazidodiphenyl ether

Overview

Description

4,4’-Diazidodiphenyl ether is a chemical compound that is often used in various scientific and industrial applications . It is also known as 4,4’-Diaminodiphenyl ether, 4,4’-Oxydianiline, Bis (p-aminophenyl) ether .

Synthesis Analysis

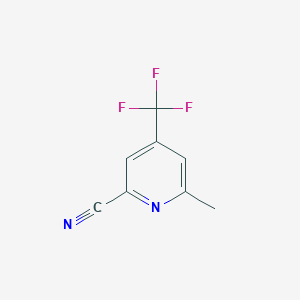

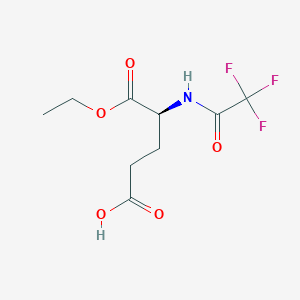

The synthesis of 4,4’-Diazidodiphenyl ether involves a series of chemical reactions. For instance, one study reported the synthesis of 4,4’-Diazidodiphenyl ether-based diamines with different substituents (–CH3, –CF3) and substitution positions (ortho and meta positions) .

Chemical Reactions Analysis

4,4’-Diazidodiphenyl ether can undergo various chemical reactions. For example, it has been used in the development of a novel interfacial potentiometry with double poles (IPDP) sensor . It can also undergo thermally activated ring-opening polymerization .

Physical And Chemical Properties Analysis

4,4’-Diazidodiphenyl ether is insoluble in water . It has a vapor pressure of 90 hPa at 20 °C and a melting point of 191.5 °C (decomposition). Its flash point is 219 °C .

Scientific Research Applications

Synthesis of Azo Dyes and Spices

4,4’-Diaminodiphenyl ether (4,4’-DIADPE), a derivative of 4,4’-Diazidodiphenyl ether, has been widely used for the synthesis of azo dyes or spices . Azo dyes are used in a variety of industries, including textiles, leather, and food. They are known for their vibrant colors and excellent colorfastness.

Environmental Monitoring

A novel interfacial potentiometry with double poles (IPDP) sensor for detecting 4,4’-diaminodiphenyl ether (4,4’-DIADPE) has been developed . This sensor is based on the adsorption interaction between the molecularly imprinted polymer (MIP) on the surface of a graphene-modified pencil core electrode and its template molecules . This sensor can be used to monitor the level of 4,4’-DIADPE in the environment, which is crucial from the perspective of environmental safety .

Wastewater Treatment

The aforementioned IPDP sensor has been successfully applied for the quantitative determination of 4,4’-DIADPE in wastewater . The sensor exhibits good reproducibility, repeatability, and stability, and it has a limit of detection (LOD) of 0.0463 µM . The recoveries range from 91.63% to 101.21%, which is in agreement with the results obtained by the standard high-performance liquid chromatography method .

Adsorption Studies

The adsorption mechanism and kinetics for the adsorption of 4,4’-DIADPE on MIP are explored by IPDP . The intra-particle diffusion model shows that a multiple sorption rate is attributed to this adsorption . A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .

Material Science

The molecularly imprinted polymer (MIP) used in the IPDP sensor is synthesized by electropolymerization with 4,4’-DIADPE (as template molecules) and acrylamide (AM, as functional monomer) . The results of cyclic voltammetry, N2 adsorption–desorption isotherms, and scanning electron microscopy prove that the presence of these imprinted cavities facilitated excellent selectivity of the sensor .

Health and Safety

Several studies have shown that by covalently binding with DNA, 4,4’-DIADPE can cause pathological changes or even potential carcinogenic effects . Accordingly, regulations have been established to strictly control the content of 4,4’-DIADPE . This highlights the importance of monitoring and controlling the use and disposal of 4,4’-Diazidodiphenyl ether and its derivatives.

Mechanism of Action

Target of Action

The primary target of 4,4’-Diazidodiphenyl ether is the molecularly imprinted polymer (MIP) on the surface of a graphene-modified pencil core electrode . The MIP is synthesized by electropolymerization with 4,4’-Diazidodiphenyl ether as template molecules . The presence of these imprinted cavities facilitates excellent selectivity of the sensor .

Mode of Action

The compound interacts with its target through an adsorption interaction . The adsorption mechanism and kinetics for the adsorption of 4,4’-Diazidodiphenyl ether on MIP are explored by interfacial potentiometry with double poles (IPDP) . A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .

Result of Action

The result of the compound’s action is the detection of 4,4’-Diazidodiphenyl ether. The MIP-IPDP sensor exhibits a limit of detection (LOD) of 0.0463 µM . Thus, the proposed MIP-IPDP sensor is successfully applied for the quantitative determination of 4,4’-Diazidodiphenyl ether in wastewater with recoveries from 91.63% to 101.21% .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the sensor is developed by zero current potential regulation , which might imply that electrical conditions could influence its performance.

Safety and Hazards

Future Directions

The future directions of 4,4’-Diazidodiphenyl ether research could involve its use in the development of new materials and technologies. For example, it has been used in the fabrication of highly transparent copolyimide films with excellent mechanical strength, high heat-resistance, and superior fracture toughness . These films could potentially replace ultrathin glass in flexible displays .

properties

IUPAC Name |

1-azido-4-(4-azidophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKCTCWYHGXELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diazidodiphenyl ether | |

CAS RN |

48180-65-0 | |

| Record name | 4,4'-Diazidodiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

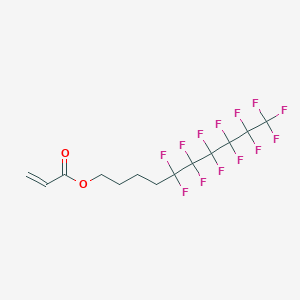

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)